(5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid
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Overview
Description
(5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid: is a boronic acid derivative with the molecular formula C9H7BBrNO2S and a molecular weight of 283.94 g/mol . This compound is characterized by the presence of a bromopyridine moiety attached to a thiophene ring, which is further connected to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
The synthesis of (5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 4-position.
Thiophene Introduction: The brominated pyridine is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.
Boronic Acid Formation:
Chemical Reactions Analysis
(5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or vinyl-aryl compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Scientific Research Applications
(5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Mechanism of Action
The mechanism of action of (5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is crucial for the synthesis of various organic compounds .
Comparison with Similar Compounds
(5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki-Miyaura reactions but lacks the additional functional groups present in this compound.
2-Thiopheneboronic acid: Similar in structure but does not contain the bromopyridine moiety, which can provide additional reactivity and selectivity in chemical reactions.
4-Bromophenylboronic acid: Contains a bromine atom and a boronic acid group but lacks the thiophene ring, which can influence its electronic properties and reactivity.
Properties
Molecular Formula |
C9H7BBrNO2S |
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Molecular Weight |
283.94 g/mol |
IUPAC Name |
[5-(4-bromopyridin-2-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H7BBrNO2S/c11-6-3-4-12-7(5-6)8-1-2-9(15-8)10(13)14/h1-5,13-14H |
InChI Key |
GMSIJZKBGSXVFZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)C2=NC=CC(=C2)Br)(O)O |
Origin of Product |
United States |
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